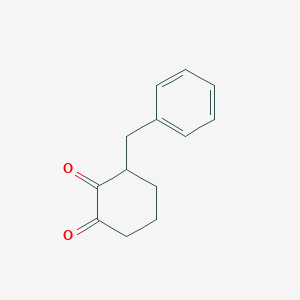

3-Benzylcyclohexane-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82479-56-9 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-benzylcyclohexane-1,2-dione |

InChI |

InChI=1S/C13H14O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |

InChI Key |

SKHJHLBXAJJKQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(=O)C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzylcyclohexane 1,2 Dione

Strategies for Carbon-Carbon Bond Formation at the α-Position of Cyclohexane-1,2-dione

The introduction of a benzyl (B1604629) group at the C-3 position of cyclohexane-1,2-dione requires precise control over the site of bond formation. The two carbonyl groups render the α-protons at C-3 and C-6 acidic and susceptible to deprotonation to form an enolate. However, the symmetrical nature of the starting dione (B5365651) means that initial deprotonation can occur at either C-3 or C-6, leading to the same enolate. The challenge then becomes controlling the subsequent alkylation to achieve the desired 3-benzyl substitution.

Regioselective Benzylation Approaches

Regioselective benzylation is a critical step in the synthesis of the target molecule from a pre-existing cyclohexane-1,2-dione ring. This can be approached through classical enolate alkylation or more modern direct C-H functionalization techniques.

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. In the case of cyclohexane-1,2-dione, treatment with a suitable base generates an enolate, which can then react with an electrophile like benzyl bromide. The regioselectivity of this reaction is a key consideration. While cyclohexane-1,2-dione itself is symmetrical, substitution at the 2-position, as seen in 2-methylcyclohexane-1,3-dione, can lead to challenges with preferential O-alkylation over C-alkylation, particularly with unactivated electrophiles. nih.gov To circumvent this, methods involving the use of ketohydrazones have been developed to direct C-selective alkylation. nih.gov

For the synthesis of 3-benzylcyclohexane-1,2-dione, a plausible route involves the formation of the enolate of cyclohexane-1,2-dione followed by reaction with benzyl bromide. The choice of base and reaction conditions is crucial to favor C-alkylation and minimize side reactions.

Table 1: Hypothetical Reaction Conditions for Enolate Alkylation

| Entry | Base | Solvent | Electrophile | Temperature (°C) | Expected Outcome |

|---|---|---|---|---|---|

| 1 | LDA | THF | Benzyl bromide | -78 to rt | This compound |

| 2 | NaH | DMF | Benzyl bromide | 0 to rt | Potential for O- and C-alkylation products |

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. While specific examples for the direct benzylation of cyclohexane-1,2-dione are not prevalent in the literature, the general principles of transition metal-catalyzed C-H activation could be applied. This would involve the use of a catalyst to selectively activate a C-H bond at the α-position of the dione and couple it with a benzyl source. The directing effect of the ketone functionality could potentially be exploited to achieve regioselectivity.

Annulation and Cyclization Reactions to Construct the Dione Ring System

An alternative to functionalizing a pre-existing ring is to construct the this compound ring system through annulation or cyclization reactions. These methods build the cyclic structure from acyclic or simpler cyclic precursors that already contain the necessary benzyl substituent.

Intramolecular reactions, such as an intramolecular aldol (B89426) condensation, can be a powerful strategy for ring formation. A hypothetical precursor for this compound could be a 2-benzyl-1,6-dicarbonyl compound. Upon treatment with a base, this precursor could undergo an intramolecular aldol reaction to form a six-membered ring. Subsequent oxidation of the resulting hydroxyl group would yield the desired 1,2-dione. The formation of five- and six-membered rings is generally favored in intramolecular reactions. libretexts.org

Table 2: Hypothetical Intramolecular Cyclization Approach

| Precursor | Reagents | Intermediate Product | Final Product |

|---|

This table outlines a hypothetical synthetic pathway based on the principles of intramolecular aldol condensation.

Intermolecular cycloaddition reactions, such as the Diels-Alder reaction, provide a convergent and often stereocontrolled route to cyclic systems. praxilabs.com A plausible Diels-Alder approach to a precursor for this compound would involve the reaction of a diene with a dienophile, where one of the components bears a benzyl group. For example, the reaction of a 1-benzyl-substituted diene with a suitable dienophile could generate a cyclohexene (B86901) derivative. Subsequent functional group manipulations, such as oxidation of the double bond and carbonyl groups, would be necessary to arrive at the target dione. The Diels-Alder reaction is a [4+2] cycloaddition, forming a six-membered ring with good control over regiochemistry. praxilabs.comnih.gov

Another powerful annulation method is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring. libretexts.org A benzyl-substituted Michael acceptor or donor could be employed in a Robinson annulation sequence to introduce the benzyl group into the newly formed ring. For instance, the reaction of a benzyl-substituted α,β-unsaturated ketone with an enolate could lead to a precursor that, upon intramolecular aldol condensation and subsequent oxidation, would yield the desired product. The Wieland-Miescher ketone synthesis is a well-known example of a Robinson annulation used in steroid synthesis. vaia.com

Table 3: Hypothetical Diels-Alder Reaction for Precursor Synthesis

| Diene | Dienophile | Adduct | Subsequent Steps |

|---|

This table presents a hypothetical Diels-Alder reaction that could lead to a precursor for the target molecule.

Modern Catalytic Approaches in Synthesis

The introduction of a benzyl group at the C3 position of the cyclohexane-1,2-dione core requires strategic synthetic planning. Modern catalytic methods provide powerful tools to achieve this transformation with high selectivity and under mild conditions. These approaches primarily involve transition metal-catalyzed coupling reactions and organocatalytic transformations.

Transition Metal-Catalyzed Coupling Reactions for Benzyl Moiety Introduction

Transition metal catalysis offers a direct and efficient means of forging the crucial carbon-carbon bond between the cyclohexane (B81311) ring and the benzyl group. Palladium, copper, and nickel catalysts are at the forefront of these methodologies.

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in C-C bond formation. While direct palladium-catalyzed benzylation of cyclohexane-1,2-dione at the 3-position is not extensively documented, related methodologies provide a conceptual framework. For instance, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with benzyl halides have been shown to be effective for creating new C-C bonds. organic-chemistry.org These reactions proceed through the formation of a palladium-carbene intermediate, followed by migratory insertion. Adapting such a strategy to a cyclohexane-1,2-dione precursor could offer a viable route to this compound.

Another relevant palladium-catalyzed approach is the direct benzylation of carboxylic acids with toluene, which proceeds via a C-H activation mechanism. organic-chemistry.org This highlights the potential for palladium to mediate the coupling of benzylic sources with carbonyl-containing compounds. The development of a similar intramolecular or intermolecular C-H activation strategy starting from a suitable cyclohexane-1,2-dione precursor could be a promising avenue for future research.

Table 1: Examples of Palladium-Catalyzed Reactions with Relevance to Benzyl Group Introduction

| Catalyst System | Reactants | Product Type | Potential Relevance |

| Pd₂(dba)₃ / PPh₃ / Cs₂CO₃ | Cyclobutanone N-sulfonylhydrazone, Benzyl chloride | Methylenecyclobutane | Demonstrates Pd-catalyzed coupling with a benzyl halide. organic-chemistry.org |

| Pd(OAc)₂ / Trifluoromethanesulfonic acid / DMA | Carboxylic acid, Toluene | Benzyl ester | Shows Pd-catalyzed C-H activation for benzylation. organic-chemistry.org |

Copper and nickel catalysts are also prominent in C-C bond-forming reactions and offer alternatives to palladium. Copper-catalyzed methods have been developed for the benzylic C-H azidation, which proceeds via a benzyl radical and a Cu(II)-azide species. nih.govumn.edu This demonstrates copper's ability to activate benzylic positions. Furthermore, copper-catalyzed benzylation of epoxides using benzyl boronic pinacol (B44631) esters has been reported, showcasing copper's role in forming benzyl-carbon bonds. digitellinc.com

While direct applications to this compound are yet to be established, these examples suggest that a copper-catalyzed electrophilic or radical benzylation of a cyclohexane-1,2-dione enolate could be a feasible synthetic strategy. Nickel-catalyzed cycloadditions have also been explored, indicating the potential of nickel in constructing cyclic systems, although specific applications to the benzylation of cyclohexanediones are not yet reported. chemrxiv.org

Table 2: Relevant Copper-Catalyzed Methodologies

| Catalyst System | Reactants | Product Type | Potential Relevance |

| Cu(I)OAc / Ligand / NFSI | Isobutylbenzene, TMSN₃ | Benzyl azide | Demonstrates site-selective benzylic C-H functionalization. nih.gov |

| Cu catalyst | Epoxide, Benzyl boronic pinacol ester | Homoallylic alcohol | Shows Cu-catalyzed C-C bond formation with a benzyl reagent. digitellinc.com |

Organocatalytic Transformations for Asymmetric Induction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. These methods often rely on the activation of substrates through the formation of transient, chiral intermediates such as enamines or iminium ions.

The synthesis of chiral precursors is a key strategy for obtaining enantiomerically pure this compound. Enantioselective Michael additions are particularly well-suited for this purpose. While direct organocatalytic benzylation is challenging, a Michael addition of a nucleophile to a benzyl-substituted α,β-unsaturated ketone, or the addition of a benzyl nucleophile to an appropriate acceptor, can establish the required stereocenter. For instance, photochemical organocatalytic benzylation of allylic C-H bonds has been achieved using a dithiophosphoric acid catalyst, which facilitates the formation of photoactive electron donor-acceptor complexes. nih.gov This approach, which generates and couples benzylic and allylic radicals, could be conceptually adapted to precursors of cyclohexane-1,2-diones.

Stereoselective aldol reactions and annulation cascades are powerful methods for the construction of cyclic systems with defined stereochemistry. While specific examples leading directly to this compound are scarce, the principles of these reactions are highly relevant. An intramolecular aldol reaction of a suitably substituted linear precursor containing a benzyl group could be envisioned to form the chiral cyclohexanone (B45756) ring. Asymmetric synthesis of related compounds, such as 3-benzyl isoindolinones, has been achieved via palladium-catalyzed dicarbofunctionalization of enamides, demonstrating the creation of benzyl-substituted stereocenters in cyclic systems. rsc.org The development of an organocatalytic annulation strategy, perhaps involving a Michael-aldol cascade, could provide an elegant and efficient route to enantiomerically enriched this compound.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of focus include the use of alternative reaction media and the development of recyclable catalytic systems.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free or aqueous conditions is a primary goal of green synthetic design.

Aqueous Reaction Conditions: Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. For the synthesis of substituted cyclohexanone skeletons, phase-transfer catalysis has been effectively employed in aqueous media. For instance, a cascade inter–intramolecular double Michael strategy for synthesizing highly functionalized cyclohexanones has been demonstrated using aqueous potassium hydroxide (B78521) (KOH) with tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst at room temperature. beilstein-journals.org This approach allows the reaction between water-insoluble organic substrates to proceed efficiently in an aqueous phase.

Enzymatic systems also offer powerful tools for synthesis in aqueous environments. Laccase-based systems, for example, have been used for the chemoselective deprotection of N-benzylated amines using oxygen as a mild oxidant in water. uniovi.es Furthermore, the natural production of vicinal diketones, such as diacetyl and 2,3-pentanedione, occurs in aqueous media during fermentation by yeast, which metabolizes precursors like alpha-acetolactate. beerandbrewing.comimperialyeast.com These biological examples underscore the feasibility of performing key transformations for dicarbonyl synthesis in water.

Solvent-Free Conditions: Eliminating the solvent entirely represents another significant green advancement. Solvent-free reactions can lead to higher reaction rates, easier product separation, and reduced waste. A notable example is the synthesis of flavoring ketones, such as raspberry ketone, through the alkylation of acetoacetic esters with benzylic alcohols. nih.govacs.org This process uses a solid acid catalyst, Amberlyst-15, under solvent-free conditions, achieving high conversion and yield. nih.gov Similarly, a tungsten catalyst has been developed for the solvent-free hydrosilylation of ketones, which has the unique property of precipitating out of the reaction mixture upon completion, allowing for simple decantation of the product. nih.gov

| Approach | Catalyst/Reagent | Substrate Type | Key Advantages | Source(s) |

| Aqueous Phase-Transfer Catalysis | Aqueous KOH / TBAB | Curcumins and Arylidenemalonates | Use of water as solvent; Room temperature conditions; High diastereoselectivity. | beilstein-journals.org |

| Aqueous Enzymatic Oxidation | Laccase / TEMPO | N-benzylated amines | Uses oxygen as a mild oxidant; High chemoselectivity. | uniovi.es |

| Solvent-Free Solid Acid Catalysis | Amberlyst-15 | Benzylic alcohols and Acetoacetic esters | No solvent required; Reusable catalyst; High yield. | nih.govacs.org |

| Solvent-Free Precipitating Catalyst | Tungsten Complex | Ketones | No solvent required; Catalyst precipitates upon reaction completion, allowing easy separation. | nih.gov |

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical manufacturing, as it reduces costs and minimizes waste. This is particularly important for catalysts based on precious or heavy metals.

Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture. A reusable heterogeneous V2O5@TiO2 catalyst has been reported for the selective oxidation of alkylbenzenes to ketones, demonstrating the potential for greening the synthesis of benzyl ketone precursors. researchgate.net Likewise, the solid acid catalyst Amberlyst-15, used in the solvent-free synthesis of flavoring ketones, can be recovered and reused, making the process more economical and environmentally friendly. nih.gov

Homogeneous catalysts can also be designed for recyclability. A tungsten catalyst for ketone hydrosilylation, which is soluble during the reaction but precipitates upon consumption of the substrate, allows for simple recovery by decanting the liquid product. nih.gov This strategy combines the high selectivity of homogeneous catalysis with the ease of separation typical of heterogeneous systems.

| Catalyst System | Reaction Type | Recyclability Method | Performance Notes | Source(s) |

| Amberlyst-15 | Alkylation-Decarboxylation | Filtration | Solid acid catalyst used under solvent-free conditions for ketone synthesis. | nih.govacs.org |

| V2O5@TiO2 | Benzylic C-H Oxidation | Filtration | Heterogeneous catalyst for the green selective oxidation of alkylbenzenes to ketones. | researchgate.net |

| Precipitating Tungsten Complex | Ketone Hydrosilylation | Decantation | Homogeneous catalyst that becomes insoluble and precipitates as the reaction completes. | nih.gov |

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of various parameters to ensure safety, efficiency, and economic viability.

For the synthesis of a target molecule like this compound, several key factors would need to be considered during scale-up. Based on analogous processes, such as the large-scale synthesis of cyclohexane-1,3-dione derivatives or flavoring ketones, the following parameters are crucial:

Catalyst Loading and Efficiency: The amount of catalyst used must be minimized to reduce costs without significantly compromising reaction time or yield. For industrial processes, catalyst turnover number (TON) and turnover frequency (TOF) are critical metrics.

Reaction Temperature and Pressure: These parameters directly influence reaction kinetics and selectivity. For instance, the industrial production of 1,3-cyclohexanedione (B196179) involves carefully controlled temperatures (40-50 °C) and pressures (3.5–6.5 MPa) to ensure high conversion and product purity. google.com

Reagent Concentration and Addition Rate: The concentration of reactants and the rate at which they are added can affect reaction selectivity and help control exotherms, a critical safety consideration in large-scale reactions. organic-chemistry.org

Mixing and Mass Transfer: Efficient mixing is essential in large reactors to ensure uniform temperature and concentration, preventing the formation of hot spots and byproducts. In heterogeneous or multiphase systems, mass transfer limitations can become significant and must be addressed.

Work-up and Purification: The purification process must be efficient and scalable. Methods like crystallization are often preferred over chromatography at an industrial scale due to lower cost and solvent consumption. The final product purity is a key determinant, with industrial processes for related compounds achieving >99% purity. google.com

Reports on the gram-scale synthesis of various ketones and cyclohexanones demonstrate the feasibility of scaling these reactions. For example, the synthesis of flavoring ketones using Amberlyst-15 has been successfully scaled up, as has the synthesis of functionalized cyclohexanones via phase-transfer catalysis. beilstein-journals.orgnih.govresearchgate.net

| Parameter | Importance in Scale-Up | Example Optimization | Source(s) |

| Catalyst Loading | Reduces cost and waste. | In one process, a modified skeletal nickel catalyst was used at 3-4% of the mass of the primary reactant. | google.com |

| Temperature | Affects reaction rate, selectivity, and safety (exotherms). | A reaction for 1,3-cyclohexanedione was optimized to run between 40-50 °C to balance reaction speed and safety. | google.com |

| Pressure | Crucial for gas-phase reactions (e.g., hydrogenation). | Hydrogenation pressure was maintained at 3.5–6.5 MPa to ensure efficient reaction without requiring overly specialized equipment. | google.com |

| Work-up/Purification | Impacts final purity, yield, and overall process cost. | Crystallization followed by filtration and drying is a common industrial method, achieving high purity (99.9%) and yield (95%). | google.com |

| Reaction Time | Determines reactor throughput and operational costs. | Optimized processes often run for several hours (e.g., 6-12 hours) to ensure complete conversion. | google.com |

Mechanistic Investigations of Reactivity and Chemical Transformations

Fundamental Reactivity of the α-Diketone Moiety

The contiguous arrangement of two carbonyl groups on the cyclohexane (B81311) ring in 3-benzylcyclohexane-1,2-dione gives rise to unique electronic properties and reactivity patterns.

Keto-Enol Tautomerism and Equilibrium Studies

Like other 1,2-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its diketo form and two possible enol tautomers. This phenomenon, known as keto-enol tautomerism, is crucial to understanding its reactivity. The enol form is often significantly populated, and in some cases even favored, due to the formation of a stabilizing intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. pearson.comnih.gov

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the nature of substituents on the cyclohexane ring. While specific equilibrium constants for this compound are not extensively documented in the literature, studies on the parent cyclohexane-1,2-dione show a substantial contribution from the enol tautomer. nih.gov The presence of the benzyl (B1604629) group at the C3 position is expected to influence the equilibrium, though detailed quantitative studies are sparse.

The general equilibrium can be represented as follows:

Figure 1: Keto-enol tautomerism in this compound, showing the equilibrium between the diketo form and the two possible enol tautomers.

The relative stability of the enol tautomers is influenced by the substitution pattern. For instance, in related substituted cyclohexanones, the enol form with a more substituted double bond is generally more stable. researchgate.net

Table 1: General Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium |

| Solvent Polarity | Nonpolar solvents tend to favor the enol form through stabilization of the intramolecular hydrogen bond. |

| Temperature | The effect is variable and depends on the specific thermodynamics of the system. |

| Substitution | Electron-donating or withdrawing groups can influence the acidity of the α-protons and the stability of the enol double bond. |

| Conjugation | If the enol double bond can enter into conjugation with another π-system, the enol form is stabilized. |

Nucleophilic and Electrophilic Characteristics of the Dione (B5365651) System

The carbonyl carbons in the α-diketone moiety of this compound are electrophilic and thus susceptible to attack by nucleophiles. The polarization of the carbon-oxygen double bond renders the carbon atom electron-deficient. Nucleophilic addition reactions can occur at either of the carbonyl groups.

The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent protonation yields the addition product. The presence of two carbonyl groups can also facilitate more complex reactions, such as condensations and rearrangements.

Conversely, the enol form of this compound can act as a nucleophile. The electron-rich double bond of the enol can attack electrophiles, leading to substitution at the α-carbon. This dual reactivity is a hallmark of dicarbonyl compounds.

Reactions Involving the Benzyl Substituent

The benzyl group attached to the cyclohexane ring introduces another dimension to the reactivity of the molecule, allowing for transformations at the benzylic position and on the aromatic ring itself.

Radical Reactions and Bond Cleavages

The benzylic C-H bonds in this compound are susceptible to radical abstraction due to the stability of the resulting benzylic radical. This radical is stabilized by resonance with the adjacent phenyl ring. A common example of such a reaction is free-radical bromination.

In the presence of a radical initiator, such as light (hν) or AIBN, and a bromine source like N-bromosuccinimide (NBS), a bromine radical can abstract a benzylic hydrogen, initiating a chain reaction that leads to the formation of a benzylic bromide.

Table 2: Typical Conditions for Benzylic Bromination

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄, reflux | 3-(1-Bromo-1-phenylmethyl)cyclohexane-1,2-dione |

| Br₂, hν | CCl₄ | 3-(1-Bromo-1-phenylmethyl)cyclohexane-1,2-dione |

The high selectivity for the benzylic position is a key feature of this reaction. pearson.com

Aromatic Ring Functionalization

The phenyl group of the benzyl substituent can undergo electrophilic aromatic substitution reactions. The nature of the substituent already on the ring (in this case, the cyclohexanedione moiety) and the reaction conditions will determine the position of substitution (ortho, meta, or para).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The directing effect of the alkyl substituent (the bond to the cyclohexane ring) is typically ortho- and para-directing.

Table 3: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitrobenzyl derivatives |

| Bromination | Br₂, FeBr₃ | Mixture of ortho- and para-bromobenzyl derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of ortho- and para-acylbenzyl derivatives |

Key Reaction Pathways of this compound

The mechanistic understanding of these fundamental transformations is essential for the strategic use of this compound in organic synthesis.

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions, such as the Diels-Alder cycloaddition, are a well-established class of concerted reactions in organic chemistry. taylorandfrancis.comlibretexts.org The Diels-Alder reaction typically involves a conjugated diene reacting with a dienophile to form a six-membered ring. mnstate.edulibretexts.orgyoutube.com For this compound to participate as a dienophile, it would need to react with a suitable diene. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. mnstate.edulibretexts.org While the dicarbonyl system in this compound could activate the molecule for such reactions, specific studies, reaction conditions, or yields for its participation in Diels-Alder or other pericyclic reactions have not been reported in the searched scientific literature.

Condensation Reactions with Dinucleophiles

The 1,2-dicarbonyl moiety in cyclohexane-1,2-dione is known to undergo condensation reactions with dinucleophiles like 1,2-diamines to form heterocyclic structures such as quinoxalines. researchgate.netwikipedia.org This type of reaction is a common method for synthesizing quinoxaline (B1680401) derivatives. researchgate.net However, specific examples and detailed mechanistic studies of this compound reacting with dinucleophiles are not documented in the available literature.

Oxidation and Reduction Chemistry

The oxidation and reduction of dicarbonyl compounds are fundamental transformations. For instance, the asymmetric oxidation of related 3-alkyl-cyclopentane-1,2-diones has been studied and can lead to the formation of γ-lactone acids via a Baeyer-Villiger-type mechanism. researchgate.net The reduction of diketones can yield various diols, and the stereochemical outcome can be influenced by the reagents and catalysts used. rsc.org Despite these general principles, specific protocols, reagent effects, and product characterizations for the oxidation or reduction of this compound are not described in the available scientific papers.

Rearrangement Processes

Rearrangement reactions are common in organic chemistry, often occurring under specific conditions to yield isomeric products. For vicinal diketones, rearrangements can be induced under acidic, basic, or thermal conditions. However, there is no specific information available in the literature regarding rearrangement processes involving this compound.

Stereochemical Outcomes in Transformations

The control of stereochemistry is a critical aspect of modern organic synthesis. This involves managing diastereoselectivity and enantioselectivity in chemical reactions.

Diastereoselectivity and Enantioselectivity Control in Reactions

Achieving high levels of diastereoselectivity and enantioselectivity is a key goal in asymmetric synthesis. rsc.org For reactions involving cyclic ketones, the stereochemical outcome can often be controlled by the choice of reagents, catalysts, and reaction conditions. For example, the enantioselective hydrogenation of related 2,6-dibenzylidene cyclohexanones has been achieved with high diastereoselectivity and enantioselectivity using rhodium catalysts. rsc.org However, there are no specific studies detailing the control of diastereoselectivity or enantioselectivity in reactions of this compound.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. bath.ac.ukwilliams.edu Various chiral auxiliaries, such as Evans oxazolidinones and aminoacid-derived thiazolidinones, have been developed for stereoselective transformations. bath.ac.ukscielo.org.mxjmcs.org.mx Similarly, chiral ligands are used in combination with metal catalysts to induce enantioselectivity. sci-hub.se While these are powerful strategies in asymmetric synthesis, their specific application to control the stereochemistry of reactions involving this compound has not been reported.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

For a molecule with the complexity of 3-Benzylcyclohexane-1,2-dione, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data but often contain overlapping signals that complicate a complete assignment. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignments. ipb.pt

¹H-¹H COSY: This experiment would reveal proton-proton coupling networks, clearly identifying adjacent protons within the cyclohexane (B81311) ring and the benzyl (B1604629) group.

HSQC: This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances.

HMBC: This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying the connectivity between the benzyl group and the cyclohexane ring, for instance, by showing a correlation between the benzylic protons and carbons C2, C3, and C4 of the cyclohexane ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 | - | ~208.0 |

| C2 | - | ~205.0 |

| C3 | ~3.10 (m) | ~55.0 |

| C4 | ~2.05 (m), ~1.90 (m) | ~28.0 |

| C5 | ~1.85 (m) | ~24.0 |

| C6 | ~2.50 (m), ~2.35 (m) | ~38.0 |

| Benzylic CH₂ | ~3.30 (dd), ~2.80 (dd) | ~35.0 |

| Phenyl C-ipso | - | ~139.0 |

| Phenyl C-ortho | ~7.25 (d) | ~129.0 |

| Phenyl C-meta | ~7.30 (t) | ~128.5 |

| Phenyl C-para | ~7.20 (t) | ~126.5 |

Note: This is a hypothetical data table created for illustrative purposes. Actual chemical shifts may vary.

1,2-Diketones like this compound can exist in equilibrium between the diketo form and an enol tautomer. researchgate.netnih.gov Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide information on the kinetics and thermodynamics of this tautomerism. In many cyclohexane-1,2-diones, the diketo form is predominant, but the presence of the enol can be detected. researchgate.net

Furthermore, the cyclohexane ring is not static but undergoes conformational changes, primarily the chair-boat or chair-twist interconversion. For a substituted cyclohexane, the chair conformation is generally the most stable. researchgate.net The bulky benzyl group at the C3 position will strongly prefer an equatorial orientation to minimize steric hindrance, specifically 1,3-diaxial interactions with axial hydrogens. libretexts.org Low-temperature NMR studies can "freeze out" these conformations, allowing for the study of the individual conformers and the determination of the energy barrier for ring inversion. cdnsciencepub.comcdnsciencepub.com

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₃H₁₄O₂, the expected monoisotopic mass can be calculated with high precision. This exact mass measurement is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₂ |

| Monoisotopic Mass | 202.0994 Da |

| Nominal Mass | 202 Da |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

In tandem mass spectrometry (MS/MS), the molecular ion (m/z 202) is isolated and subjected to fragmentation. The resulting fragment ions provide detailed structural information. For this compound, the fragmentation is expected to be dominated by cleavages adjacent to the carbonyl groups (α-cleavage), a characteristic feature of ketones. whitman.eduutexas.edu

Key expected fragmentation pathways include:

Loss of the benzyl radical (•CH₂Ph): A prominent fragmentation would be the cleavage of the C3-C(benzyl) bond, leading to a stable benzyl radical and a cyclohexanedione radical cation fragment.

Loss of a tropylium (B1234903) cation ([C₇H₇]⁺): Rearrangement of the benzyl group to the highly stable tropylium cation (m/z 91) is a very common pathway in the mass spectra of benzyl-containing compounds.

α-Cleavage of the ring: Cleavage of the C-C bonds adjacent to the carbonyl groups within the ring can lead to the loss of carbon monoxide (CO) or other small neutral molecules. youtube.com

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 202 | Molecular Ion [M]⁺• |

| 111 | [M - CH₂Ph]⁺ |

| 91 | Tropylium Cation [C₇H₇]⁺ |

| 174 | [M - CO]⁺• |

| 146 | [M - 2CO]⁺• |

Note: This table presents plausible fragmentation patterns based on established principles of mass spectrometry.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibrations. orgchemboulder.comlibretexts.org In 1,2-dicarbonyl systems, the two carbonyl groups can vibrate in-phase and out-of-phase, which may result in two distinct, closely spaced absorption bands. The exact position of these bands is sensitive to ring strain and electronic effects. pg.edu.pl

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches from the benzyl group typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-H bending: Bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C=O Stretch (Diketone) | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

Note: This table summarizes characteristic infrared absorption frequencies. optica.orgspectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent features would be the C=O stretching vibrations of the adjacent ketone groups. Due to through-bond coupling, these would likely appear as two distinct bands. The aromatic C-H and C=C stretching vibrations from the benzyl group would also be present, in addition to the aliphatic C-H stretching and bending vibrations of the cyclohexane ring.

Hypothetical FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Symmetric) | Data not available |

| C=O Stretch (Asymmetric) | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C=C Stretch (Aromatic) | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The C=O stretching vibrations would also be Raman active. The symmetric vibrations of the aromatic ring of the benzyl group are typically strong in Raman spectra. This technique would be particularly useful for identifying the skeletal vibrations of the cyclohexane ring.

Hypothetical Raman Shift Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=O Stretch | Data not available |

| Aromatic Ring Breathing | Data not available |

| C-H Bend (Aliphatic) | Data not available |

Electronic Spectroscopy and Photochemistry

The UV-Visible spectrum of this compound would be expected to show absorptions corresponding to n→π* and π→π* electronic transitions. The n→π* transitions, originating from the non-bonding electrons of the oxygen atoms in the carbonyl groups, would likely appear as weak bands at longer wavelengths. The π→π* transitions, associated with the aromatic benzyl group and the dicarbonyl system, would be more intense and occur at shorter wavelengths.

Hypothetical UV-Visible Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε) |

| n→π | Data not available | Data not available |

| π→π | Data not available | Data not available |

While no specific photoinduced reactions for this compound have been documented, related α-dicarbonyl compounds are known to undergo a variety of photochemical transformations. These can include intramolecular cyclization, hydrogen abstraction, and fragmentation reactions upon irradiation with UV light. The specific pathways would depend on the solvent, the presence of other reactants, and the excitation wavelength. For instance, α-diketones can undergo [2+2] photocycloaddition reactions with alkenes.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study would provide the definitive solid-state structure of this compound. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the cyclohexane ring and the relative orientation of the benzyl substituent. Furthermore, the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, would be elucidated.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Length (C1=O) | Data not available |

| Bond Length (C2=O) | Data not available |

| Bond Angle (O=C1-C2=O) | Data not available |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 3-Benzylcyclohexane-1,2-dione, DFT calculations would provide fundamental insights into its behavior.

Optimization of Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms, known as the global minimum. For this compound, this would involve considering the various possible conformations of the cyclohexane (B81311) ring (chair, boat, twist-boat) and the orientation of the benzyl (B1604629) substituent (axial vs. equatorial).

The conformational landscape of disubstituted cyclohexanes is complex. libretexts.org The relative energies of different conformers would be calculated to determine the most stable form. For instance, in related cyclohexanedione systems, the chair conformation is often the most stable. scielo.org.mxresearchgate.net The interplay of steric hindrance from the bulky benzyl group and the electronic interactions of the dione (B5365651) functionality would significantly influence the preferred geometry.

A hypothetical data table for the relative energies of different conformers of this compound, as would be determined by DFT calculations, is presented below.

| Conformer | Benzyl Group Orientation | Cyclohexane Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Chair | 0.00 (Reference) |

| 2 | Axial | Chair | > 0 |

| 3 | Equatorial | Twist-Boat | > 0 |

| 4 | Axial | Twist-Boat | > 0 |

Electronic Structure and Reactivity Descriptors (e.g., Fukui functions)

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. This includes mapping the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity.

Reactivity descriptors, such as Fukui functions, would be calculated to pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For a dione, the carbonyl carbons are expected to be primary sites for nucleophilic attack.

Keto-Enol Tautomerism Energetics and Solvent Effects

Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. missouri.eduresearchgate.netresearchgate.net DFT calculations are instrumental in determining the relative stabilities of the keto and various possible enol forms. The presence of intramolecular hydrogen bonding in the enol form can significantly stabilize it. nih.gov

The effect of different solvents on the keto-enol equilibrium is a critical aspect that would be investigated using computational models. Polar solvents can influence the tautomeric ratio by preferentially stabilizing the more polar tautomer. missouri.eduresearchgate.net The energetics of this tautomerism in both the gas phase and in various solvents would be systematically calculated.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful avenue for mapping out the detailed pathways of chemical reactions, offering insights that are often difficult to obtain experimentally.

Transition State Calculations and Activation Energy Barriers

For any proposed reaction involving this compound, such as its synthesis or subsequent transformations, DFT can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for understanding the reaction's feasibility.

The energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy implies a faster reaction rate. For example, in the synthesis of related cyclohexane-1,3-dione derivatives, computational studies can help to understand the mechanism and energy profiles of the reactions. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the reaction pathway downhill from the transition state, confirming that it indeed connects the reactants and products. This analysis provides a detailed picture of the geometric changes the molecule undergoes throughout the course of the reaction.

While specific computational data for this compound is not currently available in the surveyed literature, the theoretical framework outlined above provides a comprehensive roadmap for how computational and theoretical chemistry studies would be applied to unravel the chemical intricacies of this molecule.

Role of Catalysts and Solvents in Reaction Dynamics

In the synthesis of dicarbonyl compounds like this compound, catalysts and solvents play a pivotal role in dictating reaction pathways, yields, and stereoselectivity. Computational studies on related diketone syntheses provide valuable insights into these mechanisms.

For instance, the synthesis of 1,2-diketones can be achieved through various methods, including the oxidation of α-hydroxy ketones or the direct oxidation of ketones. researchgate.netnih.gov Palladium catalysts, such as XPhos Pd G4, have been shown to be effective in the synthesis of unsymmetrical heteroaryl 1,2-diketones. acs.org Computational modeling, often employing Density Functional Theory (DFT), can elucidate the catalytic cycle, identifying key intermediates and transition states. These studies help in understanding how the catalyst activates the reactants and facilitates the formation of the desired product. For a hypothetical synthesis of this compound, DFT calculations could model the interaction of a suitable precursor with a catalyst, predicting the most favorable reaction pathway and identifying potential side reactions.

Solvents significantly influence reaction dynamics by stabilizing or destabilizing reactants, intermediates, and transition states. cdnsciencepub.com In reactions involving polar species, polar solvents can enhance reaction rates by solvating charged intermediates. nih.govacs.org For example, in the synthesis of some cyclic ketones, the choice of solvent can affect the equilibrium between different tautomeric forms, which in turn influences reactivity. cdnsciencepub.com Computational models can incorporate solvent effects using either implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules to provide a more accurate picture of the reaction in solution. For this compound, the choice of solvent would be critical in controlling the conformation of the cyclohexane ring and the orientation of the benzyl group, thereby influencing the accessibility of the carbonyl groups to reagents.

| Catalyst/Solvent System | Investigated Reaction | Computational Method | Key Findings |

| Palladium (XPhos Pd G4) / Toluene | Synthesis of unsymmetrical heteroaryl 1,2-diketones | DFT (M06-2X/def2-TZVP) | Elucidation of the catalytic cycle and prediction of reaction intermediates. acs.org |

| Various Solvents | Reactions of aldehydes and ketones | Not specified | Solvent polarity influences reaction kinetics and product yields, especially for less reactive molecules. nih.govacs.org |

| Methanol | Oxidation of 2-ethylhexanal | DFT (DNPP level) | Methanol forms strong interactions with reactants, affecting reaction rates. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment.

Conformational Sampling and Interconversion Pathways

The cyclohexane ring in this compound can adopt various conformations, with the chair, boat, and twist-boat forms being the most common. The presence of the bulky benzyl group and the two carbonyl groups introduces significant steric and electronic effects that influence the conformational landscape.

MD simulations can be used to sample these different conformations and determine their relative energies and the pathways for their interconversion. For substituted cyclohexanes, the preference for a substituent to occupy an equatorial or axial position is a key factor. rsc.orgresearchgate.net In the case of a benzyl group, it has been shown to have a preference for the equatorial position in cis-1-benzyl-4-methylcyclohexane to minimize steric interactions. rsc.org For this compound, the situation is more complex due to the sp² hybridization of the carbonyl carbons, which flattens the ring in that region. youtube.com MD simulations would allow for the exploration of the potential energy surface, identifying the most stable chair-like or twisted conformations and the energy barriers between them.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be significantly influenced by the solvent. MD simulations that include explicit solvent molecules can provide a detailed picture of solute-solvent interactions.

The polarity of the solvent can affect the conformational equilibrium. In polar solvents, conformations with a larger dipole moment may be stabilized. Furthermore, specific interactions like hydrogen bonding between the carbonyl oxygens and protic solvent molecules can influence the conformational preferences and the dynamics of the molecule. For instance, studies on other carbonyl compounds have shown that solvent polarity can impact reaction kinetics and equilibria. nih.govacs.org MD simulations of this compound in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar protic solvent like ethanol) would reveal how the solvent shell structures around the molecule and influences its dynamic behavior.

| System | Simulation Focus | Key Findings from Analogous Systems |

| cis-1-benzyl-4-methylcyclohexane | Conformational equilibrium | The equatorial conformation of the benzyl group is more stable. rsc.org |

| Substituted cyclohexanones | Conformational analysis | The presence of sp² carbons from carbonyl groups flattens the ring and alters conformational energies. youtube.com |

| Aldehydes and ketones in various solvents | Solvent effects on reactivity | Solvent polarity affects reaction rates and equilibrium positions. nih.govacs.org |

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry provides methods to predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. chemicalbook.comchemicalbook.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. These predicted spectra can then be compared with experimentally obtained NMR data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can point to conformational or electronic effects not fully captured by the computational model. For cyclohexane derivatives, the chemical shifts are highly sensitive to the conformation, making NMR a powerful tool for conformational analysis. youtube.com

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities, generating a theoretical IR and Raman spectrum. guidechem.com For this compound, the characteristic C=O stretching frequencies would be a key feature in the vibrational spectra. Comparing the calculated frequencies with experimental data can help in assigning the observed spectral bands to specific molecular vibrations.

| Spectroscopic Technique | Predicted Parameters | Relevance for this compound |

| ¹H and ¹³C NMR | Chemical shifts, coupling constants | Confirmation of molecular structure and determination of conformational preferences of the benzyl group and cyclohexane ring. chemicalbook.comchemicalbook.comyoutube.com |

| Infrared (IR) & Raman | Vibrational frequencies and intensities | Identification of functional groups, particularly the carbonyl groups, and characterization of the overall molecular structure. guidechem.com |

Applications As a Versatile Synthetic Building Block

Precursor in the Synthesis of Carbocyclic Ring Systems

The 1,2-dicarbonyl functionality of 3-benzylcyclohexane-1,2-dione serves as a key handle for the construction of more elaborate carbocyclic frameworks, including fused and bridged ring systems. The presence of the benzyl (B1604629) group can be exploited to direct the stereochemical outcome of these transformations.

Annulation Reactions to Form Fused or Bridged Ring Structures

Annulation reactions are powerful tools for the construction of new rings onto an existing scaffold. The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com In the case of this compound, the enolate can be formed at either the C3 or C6 position. The steric bulk of the benzyl group at C3 would likely influence the initial Michael addition, potentially favoring the formation of an enolate at the less hindered C6 position when reacting with a Michael acceptor like methyl vinyl ketone. This would lead to the formation of a fused bicyclic system. The general scheme for such a reaction is presented below.

Table 1: Potential Robinson Annulation of this compound

| Reactant 1 | Reactant 2 | Product Type | Potential Influence of Benzyl Group |

| This compound | Methyl vinyl ketone | Fused bicyclic α,β-unsaturated ketone | Directs initial Michael addition to the less hindered C6 position. |

The resulting fused ring system would possess a defined stereochemistry influenced by the existing benzyl group, offering a pathway to complex polycyclic structures.

Stereocontrolled Approaches to Polycyclic Frameworks

The synthesis of polycyclic frameworks with specific stereochemistry is a central goal in organic synthesis. The benzyl group in this compound can act as a stereodirecting group in various reactions. For instance, in reactions involving nucleophilic attack on the carbonyl groups, the benzyl substituent can favor attack from the less hindered face of the cyclohexane (B81311) ring, leading to a high degree of stereocontrol.

Furthermore, the dione (B5365651) can be converted to an enone through selective reactions, which can then participate in stereocontrolled cycloaddition reactions. The diastereoselectivity of such reactions would be influenced by the steric and electronic properties of the benzyl group, providing access to complex polycyclic frameworks with multiple stereocenters.

Intermediate in the Synthesis of Heterocyclic Compounds

The 1,2-dicarbonyl motif is a well-established precursor for a wide variety of heterocyclic compounds through condensation reactions with dinucleophiles.

Cyclocondensation with Nitrogen-Containing Reagents

This compound can readily undergo cyclocondensation reactions with various nitrogen-containing reagents to yield a diverse range of nitrogen heterocycles. For example, reaction with hydrazines can produce pyridazine (B1198779) derivatives, while condensation with 1,2-diamines, such as o-phenylenediamine, would lead to the formation of quinoxaline (B1680401) derivatives. nih.gov The Pfitzinger reaction, which involves the reaction of an isatin (B1672199) with a carbonyl compound, could potentially be adapted to use this compound to synthesize substituted quinoline-4-carboxylic acids. scribd.comresearchgate.netwikipedia.orgresearchgate.netui.ac.id

Table 2: Potential Heterocyclic Products from Cyclocondensation of this compound with Nitrogen Reagents

| Nitrogen Reagent | Resulting Heterocycle |

| Hydrazine | Substituted pyridazine |

| o-Phenylenediamine | Substituted quinoxaline |

| Isatin (in Pfitzinger reaction) | Substituted quinoline-4-carboxylic acid |

| Ammonia and an aldehyde (in Betti reaction) | α-Aminobenzylphenol derivative wikipedia.orgnih.govchem-station.comrsc.org |

Formation of Oxygen- and Sulfur-Containing Heterocycles

In a similar fashion to nitrogen nucleophiles, this compound can react with oxygen- and sulfur-containing dinucleophiles. Reaction with 1,2-diols, such as ethylene (B1197577) glycol, under acidic conditions would yield dioxane derivatives. The use of sulfur-containing reagents like 1,2-ethanedithiol (B43112) would lead to the corresponding dithiane heterocycles. These reactions provide a straightforward entry into six-membered heterocyclic systems containing oxygen or sulfur.

Derivatization for Enhanced Reactivity or Specific Scaffolds

The reactivity of this compound can be further tuned through derivatization of its carbonyl groups. This allows for the creation of more complex and specific molecular scaffolds. For instance, selective protection of one of the carbonyl groups would allow for differential reactivity at the two carbonyl positions.

Furthermore, the carbonyl groups can be converted into other functional groups to enhance reactivity. For example, conversion to an enol ether or an enamine would modify the nucleophilic character of the ring system, enabling different types of carbon-carbon bond-forming reactions. Derivatization to form oximes or hydrazones can also serve as a handle for further transformations or for the construction of more complex heterocyclic systems.

Modification of Carbonyl Groups

Scientific literature does not provide specific examples or methodologies for the modification of the carbonyl groups in this compound. While general reactions of 1,2-diones are known, such as their reaction with aryl azides and amines, specific studies on this particular substrate are absent. rsc.orgrsc.org For instance, unsubstituted cyclohexane-1,2-dione is known to undergo crossed-aldol reactions with ketones like acetone (B3395972) in the presence of a base. cdnsciencepub.comcdnsciencepub.com It also serves as a substrate for enzymes like cyclohexane-1,2-dione hydrolase, which cleaves the C-C bond. nih.gov However, the influence of a benzyl group at the 3-position on these reactions has not been documented.

Functionalization of the Benzyl Moiety

There is no specific information in the scientific literature concerning the functionalization of the benzyl moiety in this compound. General methods for the functionalization of benzyl groups in other molecular contexts exist, but their applicability to this specific compound has not been investigated.

Role in Natural Product Synthesis: Strategic Building Block for Complex Molecules

A review of the literature reveals no instances where this compound has been utilized as a strategic building block in the total synthesis of natural products. While cyclohexane-1,3-dione derivatives are widely recognized for their role as precursors in the synthesis of a variety of natural products and bioactive molecules, the 1,2-dione isomer with a 3-benzyl substituent does not appear to have been employed for this purpose. google.comresearchgate.netnih.gov

The chemical compound this compound remains largely uncharacterized in the scientific literature. The absence of research on its synthesis and reactivity prevents a detailed discussion of its potential as a versatile synthetic building block or its role in natural product synthesis. Future research would be necessary to elucidate the chemical properties and potential applications of this specific isomer. It is possible that the intended compound of interest was a more commonly studied isomer, such as 2-benzylcyclohexane-1,3-dione (B1607383) or 5-benzylcyclohexane-1,3-dione, for which a significant body of research exists. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The stereoselective synthesis of 3-substituted cyclohexanediones is a crucial area of research, yet specific methods for the enantioselective or diastereoselective synthesis of 3-benzylcyclohexane-1,2-dione remain undeveloped. Future research should focus on adapting existing asymmetric synthesis strategies to this target molecule.

A potential starting point is the application of chiral catalysts in the benzylation of a suitable cyclohexane-1,2-dione precursor. Organocatalysis, which has seen success in the asymmetric α-alkylation of ketones, could be a fruitful avenue. nih.gov Chiral amines or their derivatives could be employed to form a chiral enamine intermediate from cyclohexane-1,2-dione, which would then react with a benzylating agent. The stereochemistry of the final product would be directed by the chiral catalyst.

Another promising approach involves transition-metal catalysis. The development of chiral ligands for metals such as palladium, rhodium, or copper could enable enantioselective benzylation. These methods have been applied to related dicarbonyl compounds and could likely be adapted for this compound.

| Potential Stereoselective Method | Catalyst/Reagent Type | Expected Outcome |

| Asymmetric Organocatalysis | Chiral primary or secondary amines | Enantiomerically enriched this compound |

| Transition-Metal Catalysis | Chiral phosphine (B1218219) or N-heterocyclic carbene ligands with Pd, Rh, or Cu | High yields and enantioselectivities of the target compound |

| Chiral Auxiliary Approach | Covalently attached chiral group to the substrate | Diastereoselective benzylation, followed by removal of the auxiliary |

It is important to note that the direct alkylation of cyclic ketones can be challenging, often leading to a mixture of products. nih.gov Therefore, significant optimization of reaction conditions, including solvent, temperature, and the nature of the benzylating agent, would be necessary.

Exploration of Underutilized Reaction Pathways

The reactivity of 1,2-diones offers a rich landscape for chemical transformations that remain largely unexplored for this compound. The presence of the benzyl (B1604629) group at the 3-position could influence the regioselectivity and stereoselectivity of these reactions.

One area of interest is the exploration of condensation reactions. 1,2-Diketones are known to condense with 1,2-diamines to form various heterocyclic structures. wikipedia.org The reaction of this compound with different diamines could lead to a novel library of fused heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Furthermore, the reaction of 1,2-diones with azides has been shown to produce functionalized triazoles. rsc.org Investigating the reaction of this compound with various aryl or alkyl azides could provide access to a new class of triazole-containing compounds.

The diketone moiety can also participate in various rearrangements. For instance, the benzilic acid rearrangement of cyclic 1,2-diones leads to ring contraction. beilstein-journals.org Studying the behavior of this compound under basic conditions could reveal interesting and potentially useful rearrangement pathways.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound has not been reported using flow chemistry or automated synthesis platforms. These technologies offer significant advantages in terms of reaction optimization, scalability, and safety.

A future research direction would be to develop a continuous flow process for the synthesis of this compound. This could involve the in-line generation of a reactive intermediate, such as an enolate of cyclohexane-1,2-dione, which would then be mixed with a benzylating agent in a flow reactor. The precise control over reaction parameters afforded by flow chemistry could lead to improved yields and selectivities.

Automated synthesis platforms could be employed to rapidly screen a wide range of reaction conditions for the synthesis of this compound. This high-throughput approach would accelerate the discovery of optimal synthetic protocols and could also be used to explore the reactivity of the target compound with a diverse set of reactants.

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis from starting materials | Improved reaction control, enhanced safety, easier scalability |

| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization, discovery of novel reactions |

Advanced Materials Science Applications (Non-Biological)

While many dicarbonyl compounds have applications in materials science, the potential of this compound in this area is completely unexplored. The unique combination of a reactive diketone functionality and a bulky benzyl group could lead to materials with interesting properties.

One potential application is in the development of novel polymers. The diketone moiety could be used as a monomer in polymerization reactions, for example, through condensation with diamines or other difunctional molecules. The benzyl group would act as a pendent group, influencing the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Another avenue for research is the use of this compound as a building block for the synthesis of liquid crystals. The rigid cyclohexane (B81311) ring and the aromatic benzyl group are structural motifs that are often found in liquid crystalline materials.

Finally, the diketone could be used as a ligand for the synthesis of metal complexes. The coordination of metal ions to the dicarbonyl unit could lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers with potential applications in catalysis, gas storage, or sensing.

Synergistic Experimental and Computational Research Programs

A combined experimental and computational approach would be highly beneficial for advancing the understanding of this compound. Computational studies can provide valuable insights into the structure, reactivity, and properties of this molecule, which can then guide experimental work.

Density functional theory (DFT) calculations could be used to predict the most stable conformation of this compound and to study its electronic properties. This information would be useful for understanding its reactivity and for designing new reactions. Computational modeling could also be used to investigate the mechanism of potential synthetic routes, helping to identify key intermediates and transition states. researchgate.net

Molecular dynamics simulations could be employed to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. This could provide insights into its potential applications in materials science.

The results of these computational studies would then be used to design and guide experimental investigations. For example, the predicted reactivity of the molecule could be tested in the laboratory, and the synthesized materials could be characterized and compared with the computational predictions. This synergistic approach would lead to a more rapid and efficient exploration of the chemistry and applications of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Benzylcyclohexane-1,2-dione with high yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions of benzyl-substituted precursors with diketones. For example, cyclohexane-1,2-dione derivatives are often synthesized using nucleophilic additions to carbonyl groups under acidic or basic conditions . Key parameters include temperature control (e.g., room temperature for stability of intermediates) and solvent selection (e.g., ethanol for solubility of reactants) . Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Characteristic carbonyl (C=O) stretches appear near 1700 cm⁻¹, while aromatic C-H stretches (from the benzyl group) are observed around 2950–3100 cm⁻¹ .

- NMR : H NMR can resolve benzyl protons (δ 7.2–7.4 ppm) and cyclohexane ring protons (δ 1.5–2.5 ppm). C NMR confirms carbonyl carbons (δ 200–210 ppm) .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₂O₂: 200.0837 g/mol) .

Q. How does the benzyl substituent influence the reactivity of cyclohexane-1,2-dione in nucleophilic addition reactions?

- Methodological Answer : The benzyl group acts as an electron-donating substituent, stabilizing the enolate intermediate during nucleophilic attacks. This enhances reactivity with organometallic reagents (e.g., Grignard reagents) at the α-carbonyl positions. Kinetic studies comparing unsubstituted cyclohexane-1,2-dione and its benzyl derivative can quantify this effect .

Advanced Research Questions

Q. What enzymatic systems interact with cyclohexane-1,2-dione derivatives, and how can this inform pharmacological studies?

- Methodological Answer : Cyclohexane-1,2-dione hydrolase (EC 3.7.1.11) specifically catalyzes the ring-opening hydrolysis of 1,2-diones to 6-oxohexanoate . Researchers can assay enzymatic activity using UV-Vis spectroscopy to monitor product formation (λ_max ~270 nm for 6-oxohexanoate). Inhibitor studies with this compound may reveal competitive binding mechanisms .

Q. Can this compound serve as a bioisostere for carboxylic acids in drug design?

- Methodological Answer : Cycloalkyl diones, such as cyclopentane-1,2-dione, have demonstrated bioisosteric potential by mimicking carboxylic acid hydrogen-bonding patterns . For this compound, computational modeling (e.g., DFT calculations) can compare pKa values and tautomeric stability with carboxylic acids. In vitro assays (e.g., receptor-binding studies) are critical for validating functional equivalence .

Q. How can this compound be utilized in enantioselective catalysis?

- Methodological Answer : The compound’s rigid cyclohexane backbone and benzyl group make it a candidate for chiral catalyst design. For example, squaramide catalysts derived from similar diones exhibit high enantioselectivity in Michael additions . Researchers can functionalize the dione with chiral amines and test catalytic efficiency in asymmetric reactions using HPLC or polarimetry for enantiomeric excess (ee) determination .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for dione derivatives?

- Methodological Answer :

- Isolation of Intermediates : Use low-temperature NMR or cryogenic trapping to identify transient species (e.g., enolates or radicals) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer mechanistic pathways .

- Computational Modeling : Validate proposed mechanisms using DFT or MD simulations to assess energy barriers .

Q. How do steric and electronic effects of the benzyl group impact solid-state packing and material properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.